4-bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole
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Overview
Description
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole is a heterocyclic compound that contains a triazole ring substituted with bromine, chloromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-1-methyl-1H-1,2,3-triazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine or chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine or chloromethyl groups can be reduced to hydrogen using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile at temperatures ranging from 0°C to 100°C.
Oxidation: Potassium permanganate in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran at room temperature or hydrogen gas with a palladium catalyst at elevated pressures.
Major Products
Nucleophilic substitution: Substituted triazoles with various functional groups depending on the nucleophile used.
Oxidation: Carboxylated triazoles.
Reduction: Dehalogenated triazoles.
Scientific Research Applications
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Agrochemicals: It can be used in the development of pesticides or herbicides.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary depending on the specific derivative or analog of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-1,2,3-triazole
- 5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole
- 4-Bromo-5-(methylthio)-1-methyl-1H-1,2,3-triazole
Uniqueness
4-Bromo-5-(chloromethyl)-1-methyl-1H-1,2,3-triazole is unique due to the presence of both bromine and chloromethyl groups on the triazole ring. This dual substitution allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
4-bromo-5-(chloromethyl)-1-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrClN3/c1-9-3(2-6)4(5)7-8-9/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXTZHHUKMHKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=N1)Br)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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